molecular formula C22H48N4 B1627408 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane CAS No. 92745-46-5

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

Cat. No.: B1627408
CAS No.: 92745-46-5
M. Wt: 368.6 g/mol
InChI Key: RIEOKWOMCYGQHB-UHFFFAOYSA-N
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Description

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is a nitrogen-containing macrocyclic compound with the molecular formula C22H48N4. It is known for its unique structure, which includes a long dodecyl chain attached to a tetraaza-cyclotetradecane ring.

Preparation Methods

The synthesis of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method includes the reaction of dodecylamine with a suitable tetraamine precursor under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where the dodecyl chain or nitrogen atoms are replaced with other functional groups. .

Scientific Research Applications

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules with electroactive cavities.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and diagnostic agents.

    Medicine: Research has explored its potential as an antioxidant in rubber and its use in the preparation of plerixafor derivatives, which are important in stem cell mobilization.

    Industry: It acts as a nitrogen crown ether analogue and is used in various industrial applications, including the stabilization of polymers and the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraaza-cyclotetradecane ring act as ligands, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis, drug development, and material science.

Comparison with Similar Compounds

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane can be compared with other similar compounds such as:

    1,4,8,11-Tetraazacyclotetradecane: Lacks the dodecyl chain, making it less hydrophobic and less suitable for applications requiring long alkyl chains.

    1-Octyl-1,4,8,11-tetraaza-cyclotetradecane: Similar structure but with a shorter octyl chain, affecting its solubility and interaction with other molecules.

    1-Hexadecyl-1,4,8,11-tetraaza-cyclotetradecane: Contains a longer hexadecyl chain, which may enhance its hydrophobic interactions but could also affect its solubility and reactivity.

Properties

IUPAC Name

1-dodecyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEOKWOMCYGQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CCCNCCNCCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564846
Record name 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92745-46-5
Record name 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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